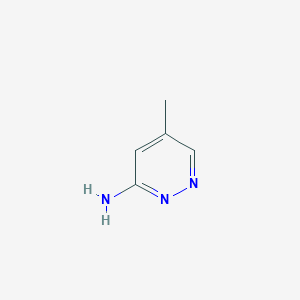

5-Methylpyridazin-3-amine

Beschreibung

Overview of Pyridazine (B1198779) Heterocycles in Chemical Research

Pyridazine is an aromatic, six-membered heterocyclic organic compound containing two adjacent nitrogen atoms within the ring. researchgate.netwikipedia.org This arrangement makes the pyridazine nucleus electron-deficient and a versatile scaffold in chemical research. mdpi.com Pyridazines and their derivatives are fundamental building blocks in a multitude of fields, most notably in medicinal chemistry, agrochemicals, and materials science. researchgate.netrjptonline.orgscholarsresearchlibrary.com

The inherent chemical properties of the pyridazine ring allow for extensive functionalization, leading to a vast library of derivatives. rjptonline.org These compounds are known to exhibit a broad spectrum of biological activities. scholarsresearchlibrary.com Researchers have successfully synthesized pyridazine derivatives with applications as anticancer, antihypertensive, antibacterial, and anti-inflammatory agents. rjptonline.orgsmolecule.com This wide range of pharmacological potential has cemented the pyridazine core as a privileged structure in drug discovery and development. rjptonline.org

Historical Context of Pyridazine Derivative Synthesis and Applications

The history of pyridazine chemistry dates back to 1886, when Emil Fischer first prepared a pyridazine derivative through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent, unsubstituted pyridazine heterocycle was later synthesized via the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org

Early synthetic strategies commonly involved the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazines to construct the heterocyclic ring. wikipedia.org Over the last two decades, the field has seen significant advancements, with the development of pyridazine derivatives showing potent insecticidal, fungicidal, and herbicidal properties. researchgate.net These developments have been driven by a deeper understanding of structure-activity relationships and mechanisms of action. researchgate.net

Current Research Landscape for Substituted Pyridazines

The contemporary research landscape for substituted pyridazines is dynamic and expansive. A primary focus remains on the synthesis of novel derivatives with enhanced and selective biological activities for therapeutic use. rjptonline.orgscispace.com Modern synthetic methodologies have evolved to include more efficient and versatile techniques. The inverse electron demand Diels-Alder (iEDDA) reaction, for instance, allows for the high-purity, one-step synthesis of pyridazine-based compounds. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become advantageous for the functionalization of the pyridazine ring due to the wide availability of coupling partners and the versatility of the method. mdpi.com Current research is actively exploring pyridazine derivatives as targeted anticancer agents, such as JNK1 inhibitors, and as key components in the development of new agrochemicals and advanced optical materials. researchgate.netmdpi.comscispace.comacs.org There is also a growing interest in synthesizing fused heterocyclic systems that incorporate the pyridazine moiety, aiming to create molecules with novel properties. mdpi.comacs.org

Rationale for Focused Research on 5-Methylpyridazin-3-amine and its Analogs

Within the vast family of pyridazine derivatives, this compound has emerged as a compound of specific interest. It is recognized as a valuable research chemical and a key building block in the synthesis of more complex molecules, particularly pharmaceuticals. alfa-chemistry.coma2bchem.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 144294-43-9 | echemi.comchemicalbook.com |

| Molecular Formula | C5H7N3 | echemi.com |

| Molecular Weight | 109.13 g/mol | echemi.com |

| Appearance | Solid | cymitquimica.com |

| Boiling Point | 183-184 °C | echemi.com |

The rationale for its focused study lies in its specific substitution pattern: a methyl group at the 5-position and an amino group at the 3-position. This arrangement makes it a versatile intermediate, with the amino group providing a reactive site for further functionalization to produce a variety of derivatives, such as amides. a2bchem.comevitachem.com

Research into analogs of this compound is also a burgeoning field. These analogs are designed to explore how different substituents affect the molecule's biological and chemical properties. smolecule.com For example, the introduction of a chlorine atom to create 6-Chloro-5-methylpyridazin-3-amine results in a crucial intermediate for various synthetic pathways. a2bchem.comnordmann.global The development of such analogs is critical for fine-tuning the molecule's properties for specific applications, from potential therapeutics to advanced materials. smolecule.com

Key Analogs of this compound in Research

| Compound Name | Key Feature/Application | Source |

|---|---|---|

| 6-Chloro-5-methylpyridazin-3-amine | Versatile intermediate in pharmaceutical synthesis. | a2bchem.comnih.gov |

| N-(5-methylpyridazin-3-yl)acetamide | An amide derivative for exploring biological pathways. | evitachem.com |

| 6-(Cyclopentyloxy)-5-methylpyridin-3-amine | Investigated for potential treatment of Bisphosphonate-Related Osteonecrosis of the Jaw (BRONJ). | smolecule.com |

The focused investigation into this compound and its analogs is driven by the quest for novel compounds with tailored functionalities. The strategic modifications of this core structure provide a rich platform for discovering new drug candidates and materials with significant potential. a2bchem.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-5(6)8-7-3-4/h2-3H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPKVJZZCMFBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563522 | |

| Record name | 5-Methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144294-43-9 | |

| Record name | 5-Methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylpyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Methylpyridazin 3 Amine and Its Derivatives

Strategies for Core Pyridazine (B1198779) Ring Construction

The formation of the pyridazine nucleus is a critical step in the synthesis of its derivatives. Classical and modern organic chemistry provides several reliable pathways to construct this six-membered diazine ring system.

Cyclization Reactions utilizing 1,4-Dicarbonyl Precursors and Hydrazine

One of the most fundamental and widely used methods for constructing the pyridazine ring is the condensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives. thieme-connect.deresearchgate.net This approach offers a direct route to the pyridazine core through the formation of two nitrogen-carbon bonds.

The versatility of this method allows for the synthesis of a wide range of substituted pyridazines by varying the substituents on the 1,4-dicarbonyl precursor. Both saturated and unsaturated 1,4-diketones can serve as effective starting materials. thieme-connect.deyoutube.com

Unsaturated 1,4-Diketones: The cyclization of unsaturated 1,4-diketones with hydrazine hydrate often proceeds readily. For instance, diketones with a Z-configuration can react at room temperature in an ethanolic solution. thieme-connect.de In contrast, the corresponding E-isomers typically require higher temperatures, such as refluxing in acetic acid, to facilitate the cyclization. thieme-connect.de

Saturated 1,4-Diketones: Saturated 1,4-diketones are also valuable precursors. The initial reaction with hydrazine forms a dihydropyridazine intermediate, which can then undergo spontaneous oxidation to yield the aromatic pyridazine product. thieme-connect.deiglobaljournal.com

This cyclization methodology is a cornerstone in pyridazine synthesis due to the ready availability of the starting materials and the straightforward reaction conditions. nih.govresearchgate.netresearchgate.net

Ring-Closure Approaches to Fused Pyridazine Systems

The synthesis of fused pyridazine systems involves intramolecular cyclization reactions where the pyridazine ring is annulated to another ring system. These approaches are crucial for creating complex, polycyclic heterocyclic structures. The regiochemistry of the ring closure is often dependent on the nature and position of the substituents on the starting pyridazinone ring and the length of the side chain. sciforum.net

For example, 4-chloro-5-hydroxyalkylamino-6-nitro-3(2H)-pyridazinones can undergo base-catalyzed ring closure to form various fused systems. The outcome of the cyclization is highly dependent on the length of the hydroxyalkylamino side chain. sciforum.net

Hydroxyethylamino derivatives tend to cyclize to form pyridazino[3,4-b]oxazine systems. sciforum.net

Hydroxypropylamino derivatives can lead to the formation of both pyridazino[3,4-b]oxazepine and pyridazino[4,5-b]oxazepine systems. sciforum.net

These ring-closure reactions demonstrate a versatile strategy for building complex heterocyclic frameworks based on the pyridazine core. sciforum.net Another approach involves using ring-closing metathesis (RCM) followed by an elimination step to create the aromatic pyridazine system. rsc.org

Functionalization and Derivatization Techniques

Once the pyridazine core is established, its functionalization is key to developing derivatives with specific properties. Cross-coupling reactions are powerful tools for introducing carbon-based substituents onto the pyridazine ring.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions are among the most efficient methods for forming carbon-carbon bonds in modern organic synthesis. nih.gov For pyridazine derivatives, these reactions allow for the introduction of various aryl, heteroaryl, and alkyl groups. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to a halogen–carbon bond, which is a key step in many of these catalytic cycles. nih.govresearchgate.netresearchgate.net

The Suzuki-Miyaura coupling reaction is a highly versatile and widely used method for C-C bond formation, pairing an organoboron compound with an organic halide or triflate. nih.govnih.govresearchgate.net This reaction is particularly advantageous for functionalizing pyridazine derivatives due to its tolerance of a wide variety of functional groups, mild reaction conditions, and the use of readily available and non-toxic boronic acid reagents. nih.gov

A typical procedure involves reacting a halogenated pyridazine, such as 3-amino-6-chloropyridazine, with a selected (hetero)arylboronic acid. The reaction is catalyzed by a palladium complex, often Pd(PPh₃)₄, in the presence of a base. nih.govresearchgate.netacademie-sciences.fr

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Pyridazine Core

| Component | Example | Role | Reference |

|---|---|---|---|

| Substrate | 3-Bromo-6-(thiophen-2-yl)pyridazine | Halogenated Pyridazine | nih.gov |

| Reagent | (Hetero)aromatic boronic acids | Aryl Source | nih.gov |

| Catalyst | Pd(PPh₃)₄ (5 mol %) | Palladium(0) Catalyst | nih.govacademie-sciences.fr |

| Base | Aqueous 2 M Na₂CO₃ | Activates Boronic Acid | nih.govresearchgate.net |

| Solvent | DME/Ethanol mixture | Reaction Medium | nih.govresearchgate.net |

| Temperature | 80 °C | Thermal Energy | nih.govresearchgate.net |

The yields for Suzuki-Miyaura couplings on pyridazine substrates can vary, with some reported in the fair-to-low range (14% to 28%), which may be influenced by factors like competitive deboronation of the boronic acid or hydrolysis of the C-Br bond on the pyridazine substrate. nih.govresearchgate.net

The Stille coupling is another powerful palladium-catalyzed reaction that forms C-C bonds by coupling an organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This method is also applicable to the functionalization of pyridazines. researchgate.netresearchgate.net

The catalytic cycle of the Stille reaction involves three main steps: wikipedia.org

Oxidative Addition: The Pd(0) catalyst adds to the organic halide (R¹-X) to form a Pd(II) complex.

Transmetalation: The organostannane (R²-SnR₃) transfers its organic group to the palladium complex, displacing the halide.

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, regenerating the Pd(0) catalyst.

Table 2: Key Components in the Stille Coupling Reaction

| Component | Description | Role in Catalytic Cycle |

|---|---|---|

| Organohalide (R¹-X) | Typically an aryl or vinyl halide/triflate. | Substrate for oxidative addition. |

| Organostannane (R²-SnR₃) | Transfers an organic group (e.g., vinyl, aryl). | Reagent for transmetalation. |

| Palladium Catalyst | A Pd(0) source, often with phosphine (B1218219) ligands. | Mediates the entire coupling process. |

| Ligands | Electron-rich, sterically hindered phosphines. | Stabilize the catalyst and accelerate the reaction. |

While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.orgorganic-chemistry.org Nevertheless, it remains a valuable tool for complex molecule synthesis where other methods might fail. harvard.edu

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a pivotal reaction for the functionalization of the pyridazine core, particularly for the synthesis of 3-aminopyridazine derivatives. The electron-deficient nature of the pyridazine ring facilitates the attack of nucleophiles, especially when a good leaving group, such as a halogen, is present at an activated position.

The synthesis of substituted 3-aminopyridazines often commences from a halogenated precursor, such as 3,6-dichloropyridazine. The chlorine atoms on this substrate can be selectively displaced by various nucleophiles. For instance, the reaction of 3,6-dichloropyridazine with a methanolic solution of methylamine leads to the substitution of one of the chlorine atoms, yielding 6-chloro-N-methylpyridazin-3-amine chemicalbook.com. This selective substitution is a key step in creating asymmetrically substituted pyridazines.

The reactivity of the pyridazine ring towards nucleophilic substitution is influenced by the position of the substituents. Generally, the positions ortho and para to the ring nitrogens are most activated towards nucleophilic attack. This regioselectivity allows for controlled functionalization of the pyridazine scaffold.

Further elaboration of the pyridazine ring can be achieved through subsequent nucleophilic substitution reactions. For example, a remaining chloro substituent can be displaced by other nucleophiles, such as hydrazines, to introduce further complexity into the molecule. The resulting hydrazinylpyridazine can then undergo additional reactions to form fused heterocyclic systems nih.gov.

The following table summarizes representative nucleophilic substitution reactions on pyridazine precursors.

| Precursor | Nucleophile | Product | Reference |

| 3,6-Dichloropyridazine | Methylamine | 6-Chloro-N-methylpyridazin-3-amine | chemicalbook.com |

| 4-(2-(4-Halophenyl)hydrazinyl)-6-phenyl-3-chloropyridazine | Hydrazine hydrate | 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | nih.gov |

Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium or other strong base, directing deprotonation to the adjacent ortho position. For pyridazine systems, the ring nitrogen atoms can themselves act as directing groups, but the regioselectivity can be influenced by other substituents.

While specific ortho-metallation studies on 5-methylpyridazin-3-amine are not extensively documented, general principles for pyridazine metallation can be applied. The amino group and the methyl group can both influence the regioselectivity of the deprotonation. The amino group, particularly after N-protection to form a more effective DMG like a pivaloyl or carbamate group, would be expected to direct metallation to the C4 position.

Recent studies have shown that the use of TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPLi or TMPZnCl·LiCl, can achieve regioselective metallation of pyridazine derivatives. For example, 3-phenylpyridazine can be selectively metallated at the C4 position researchgate.net. The choice of the metallating agent and reaction conditions is crucial for controlling the site of deprotonation researchgate.net. Lewis acid additives like BF₃·OEt₂ can also influence the regioselectivity of metallation on the pyridazine ring researchgate.net.

The resulting organometallic intermediate can be trapped with various electrophiles to introduce a wide range of functional groups at the ortho position, providing a versatile route to highly substituted pyridazine derivatives.

| Pyridazine Substrate | Metallating Agent | Position of Metallation | Reference |

| 3-Phenylpyridazine | TMPLi | C4 | researchgate.net |

| 3-Chloropyridazine derivatives | TMPZnCl·LiCl | Varies based on other substituents | researchgate.net |

Amidation Reactions and Amide Bond Formation

The primary amino group of this compound is a key functional handle for the synthesis of a diverse range of derivatives through amidation reactions. The formation of an amide bond involves the reaction of the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride.

These reactions are fundamental in medicinal chemistry for creating compounds with varied biological activities. For instance, the reaction of a 3-aminopyridazine derivative with an appropriate carboxylic acid or acyl chloride would yield the corresponding N-(5-methylpyridazin-3-yl)amide. The conditions for these reactions are generally mild and can be facilitated by coupling agents that activate the carboxylic acid.

While specific examples for this compound are not detailed in the provided search results, the general principles of amide bond formation are well-established. The reaction of an aminopyridine with an acyl chloride, for example, typically proceeds in the presence of a base to neutralize the HCl byproduct.

A study on the synthesis of minaprine analogues involved the reaction of 3-aminopyridazine derivatives with various side chains, demonstrating the feasibility of N-alkylation and subsequent modifications, which can be conceptually extended to amidation nih.gov.

Amination Reactions

The introduction of an amino group onto the pyridazine ring is a critical step in the synthesis of this compound. This is typically achieved through the amination of a suitable precursor, most commonly a chloropyridazine. The reaction involves the displacement of a chloride ion by an amine nucleophile.

A direct method for the synthesis of aminopyridazines involves the reaction of a chloropyridazine with an amine source. For instance, the reaction of a chloropyridine with simple amides can serve as a source of the amino group under refluxing conditions, without the need for a transition metal catalyst researchgate.net. This approach offers a straightforward route to aminopyridines and can be conceptually applied to pyridazine systems.

Another important route to aminopyridazines is through the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method allows for the formation of a C-N bond between a halo-pyridazine and an amine, and it is compatible with a wide range of functional groups.

The synthesis of 6-aryl-pyridazin-3-amines has also been achieved through an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions, offering a highly regioselective and metal-free alternative organic-chemistry.org.

| Precursor | Reagents | Product | Reaction Type | Reference |

| Chloropyridine | Amide | Aminopyridine | Nucleophilic Substitution | researchgate.net |

| 1,2,3-Triazine | 1-Propynylamine | 6-Aryl-pyridazin-3-amine | Aza-Diels-Alder | organic-chemistry.org |

Multi-Step Synthesis Pathways for Complex Analogs

Synthesis from Pyridazine Precursors

The synthesis of complex analogs of this compound often involves multi-step pathways starting from readily available pyridazine precursors. A common strategy is the sequential functionalization of the pyridazine ring.

For example, starting from 3-oxo-2-arylhydrazonopropanals, a new class of pyridazin-3-one derivatives can be synthesized by reaction with active methylene compounds in acetic anhydride mdpi.com. These pyridazinones can then be further modified. For instance, a 6-acetyl-3-oxopyridazine derivative can be reacted with DMF-DMA to form an enaminone, which can then be cyclized with various aminoazoles to afford fused azolo[1,5-a]pyrimidine derivatives mdpi.com.

Another approach involves the transformation of substituted 3-aminopyridazines. For example, 3-aminopyridazine derivatives can be condensed with methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate to yield substituted 3-benzyloxycarbonyl-4-oxo-4H-pyrimido[1,2-b]pyridazines. Subsequent deprotection and diazotization can lead to further transformations and the synthesis of more complex heterocyclic systems semanticscholar.org.

Mannich Reactions for Substituted Pyridazinones

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. This reaction is a valuable tool for the synthesis of substituted pyridazinones, which are structurally related to pyridazine amines and can serve as precursors for more complex analogs.

In the context of pyridazinone chemistry, the Mannich reaction can be used to introduce aminomethyl groups onto the pyridazinone scaffold. For instance, 6-fluoroarylpyridazinones can undergo a Mannich reaction with morpholine or piperidine and formaldehyde to introduce an aminomethyl substituent ingentaconnect.com.

A series of 5-arylidenepyridazin-3-ones have been substituted at the 2-position with an arylpiperazinoalkyl moiety via a Mannich reaction, leading to the synthesis of compounds with potential analgesic activity nih.gov. The reaction typically involves the pyridazinone, formaldehyde, and a suitable amine.

Furthermore, a regio-, diastereo-, and enantioselective direct Mannich reaction of β,γ-unsaturated ketones with benzoxazinone cyclic imines has been developed, which leads to the synthesis of tetrahydro pyridazinone derivatives. This demonstrates the power of the Mannich reaction in constructing complex, stereochemically rich pyridazinone structures nih.gov.

The following table provides examples of Mannich reactions involving pyridazinone derivatives.

| Substrate | Reagents | Product | Reference |

| 6-Fluoroarylpyridazinone | Formaldehyde, Morpholine/Piperidine | N-aminomethylated pyridazinone | ingentaconnect.com |

| 5-Arylidenepyridazin-3-one | Formaldehyde, Arylpiperazine | 2-(Arylpiperazinoalkyl)-5-arylidenepyridazin-3-one | nih.gov |

| β,γ-Unsaturated ketone, Benzoxazinone cyclic imine | Dinuclear zinc catalyst | Tetrahydro pyridazinone derivative | nih.gov |

Reduction of Nitro-Pyridazines to Amino-Pyridines

The transformation of a nitro group to an amine is a fundamental reaction in organic synthesis, and it serves as a crucial step in the preparation of amino-pyridazines from their nitro-pyridazine precursors. The most prevalent and industrially significant method for this conversion is catalytic hydrogenation. This process involves the reaction of the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

The catalytic reduction of aromatic nitro compounds is a well-established and efficient method for producing the corresponding amines. A variety of metal catalysts are effective for this transformation, with palladium, platinum, and Raney Nickel being the most commonly employed. These catalysts are typically supported on high-surface-area materials like activated carbon (C) or alumina (Al₂O₃) to maximize their activity and facilitate recovery. The general reaction for the reduction of a substituted nitro-pyridazine to an amino-pyridazine is depicted below:

Figure 1: General scheme for the reduction of a nitro-pyridazine to an amino-pyridazine.

The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the nitro compound onto the surface of the metal catalyst. The H-H bond in the hydrogen molecule is weakened and breaks, allowing the hydrogen atoms to add sequentially to the nitro group. This process proceeds through various intermediates, such as nitroso and hydroxylamine species, before the final amino group is formed.

Commonly used catalysts for the hydrogenation of nitro groups include Raney Nickel and Palladium on carbon (Pd/C). Raney Nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy, is a versatile catalyst for this purpose. It is often used under various pressures of hydrogen gas and in solvents like ethanol or methanol. Pd/C is another highly effective heterogeneous catalyst that facilitates the reduction of nitro groups under relatively mild conditions.

The choice of catalyst and reaction conditions can be tailored to the specific substrate and the presence of other functional groups in the molecule to ensure high chemoselectivity. For instance, modified Pd/C catalysts, sometimes used with catalyst poisons like nitrogen-containing bases, can prevent the hydrogenolysis of other sensitive groups that might be present in the molecule nih.gov.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of this compound through the reduction of its nitro precursor is highly dependent on the reaction conditions. Optimization of these parameters is critical for maximizing the yield and ensuring the high purity of the final product. Key factors that can be adjusted include the choice of catalyst, the solvent system, hydrogen pressure, reaction temperature, and the use of additives.

Catalyst Selection: The nature of the catalyst plays a pivotal role in the outcome of the hydrogenation. Raney Nickel and Pd/C are both effective, but their performance can vary depending on the substrate. For instance, Raney Nickel is a cost-effective option and is highly active for the reduction of nitro groups mdma.ch. The amount of catalyst used is also a crucial parameter to optimize.

Solvent System: The choice of solvent can influence the solubility of the reactants and the rate of reaction. Lower alcohols such as methanol and ethanol are common solvents for catalytic hydrogenation due to their ability to dissolve both the organic substrate and, to some extent, the hydrogen gas. The polarity of the solvent can affect the reaction kinetics and, in some cases, the selectivity of the reduction.

Hydrogen Pressure and Temperature: These two parameters are often interdependent. Increasing the hydrogen pressure generally leads to a faster reaction rate. However, excessively high pressures might require specialized equipment. The reaction temperature also affects the rate of hydrogenation, with higher temperatures typically accelerating the reaction. A balance must be struck to achieve a reasonable reaction time without promoting side reactions that could lead to impurities. For example, some reductions using Raney Nickel can be carried out at room temperature, while others may require elevated temperatures mdma.ch.

Additives and Modifiers: In some cases, the addition of small amounts of acids, bases, or other compounds can significantly improve the reaction's performance. For example, the addition of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, leading to a purer product and a faster reaction, particularly in the final stages of the hydrogenation google.com. Similarly, nitrogen-containing bases can be used as catalyst poisons with Pd/C to enhance the chemoselectivity of the reduction when other reducible functional groups are present nih.gov.

The following table summarizes various catalytic systems and conditions that have been reported for the reduction of nitroaromatic compounds, which can be analogous to the synthesis of this compound.

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure | Yield (%) |

| Raney Ni | Aromatic Nitro Compounds | Methanol | Room Temp | - | 90-95 |

| 5% Pt/C with NH₄VO₃ | Sodium 4,4'-dinitrostilbene-2,2'-disulfonate | Water | 70 | 4-5 bar | High |

| 1% Pt/C with NH₄VO₃ | 1-chloro-2,4-dinitrochlorobenzene | Methanol/Water | 60 | 18 bar | 85 |

| Pd/C with Nitrogen Base | Substituted Nitroarenes | Methanol | Room Temp | - | - |

Optimization of these conditions is an empirical process that involves systematically varying each parameter to find the optimal combination that provides the highest yield and purity of this compound.

Mechanistic Organic Chemistry of 5 Methylpyridazin 3 Amine Transformations

Mechanistic Pathways of Amide Hydrolysis and Formation

The amine moiety of 5-Methylpyridazin-3-amine readily participates in amide bond formation, a cornerstone reaction in organic synthesis. The mechanism typically involves the activation of a carboxylic acid to enhance its electrophilicity, followed by nucleophilic attack from the amine.

Commonly, coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) are employed. The mechanism commences with the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the primary amine of this compound. The attack by the nitrogen's lone pair on the carbonyl carbon of the intermediate leads to a tetrahedral transition state, which then collapses to form the amide bond and dicyclohexylurea (DCU) as a byproduct. luxembourg-bio.com To suppress side reactions and minimize potential racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used, which convert the O-acylisourea into an active ester, providing a more selective pathway to the desired amide. luxembourg-bio.com

The reverse reaction, amide hydrolysis, can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers facilitate the departure of this compound, regenerating the carboxylic acid. Basic hydrolysis, conversely, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide's carbonyl carbon, forming a tetrahedral intermediate which then expels the 5-methylpyridazin-3-amido anion, a relatively poor leaving group that is subsequently protonated.

A summary of common amide formation activators is presented below.

| Activation Method | Reagent/Catalyst | Key Intermediate |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | O-acylisourea |

| Active Ester Formation | HOBt, HATU | OBt/OAt active esters |

| Nitrile Imine Rearrangement | N-2-nitrophenyl hydrazonyl bromides | Activated ester via 1,7-electrocyclization |

Investigation of Nucleophilic Substitution Mechanisms involving the Amine Moiety

The lone pair of electrons on the nitrogen atom of this compound imparts nucleophilic character, allowing it to engage in various nucleophilic substitution reactions. msu.edu A classic example is the alkylation of the amine via reaction with alkyl halides.

This reaction proceeds through a standard SN2 mechanism, where the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. youtube.com However, a significant mechanistic challenge in this transformation is the potential for over-alkylation. libretexts.orgyoutube.com The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added alkyl group. libretexts.org Consequently, it can compete with the starting material for the remaining alkyl halide, leading to the formation of a tertiary amine. This tertiary amine can, in turn, be alkylated to form a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.com

Controlling the reaction to selectively yield the mono-alkylated product often requires careful manipulation of reaction conditions, such as using a large excess of the starting amine to increase the statistical probability of the alkyl halide reacting with the primary amine.

Another important class of reactions is nucleophilic aromatic substitution (SNAr), where the amine attacks an electron-deficient aromatic ring bearing a good leaving group. While the pyridazine (B1198779) ring of this compound itself is generally electron-deficient and thus prone to attack by other nucleophiles, its amino group can act as the nucleophile in reactions with other activated aryl halides. The SNAr mechanism typically involves two steps:

Nucleophilic Attack: The amine attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored.

The rate-determining step is usually the formation of the Meisenheimer complex, a process favored by strong electron-withdrawing groups on the aromatic ring being attacked. nih.gov

Mechanisms of Cyclization Reactions to Form Fused Heterocycles

This compound is a valuable synthon for the construction of fused heterocyclic systems, such as pyrazolopyridazines or triazolopyridazines. These reactions leverage the inherent reactivity of both the exocyclic amino group and the adjacent ring nitrogen atom.

A common mechanistic pathway involves condensation with a 1,3-dicarbonyl compound or its equivalent. The reaction is often initiated by the more nucleophilic exocyclic 3-amino group attacking one of the carbonyl carbons of the bifunctional reagent. This is followed by an intramolecular cyclization, where the endocyclic nitrogen atom (at position 2) attacks the second carbonyl group. Subsequent dehydration then leads to the formation of a new, fused aromatic ring.

The regioselectivity of these cyclizations is dictated by the relative reactivity of the nucleophilic centers in this compound and the electrophilic sites on the reaction partner. For instance, reaction with an α,β-unsaturated ketone could proceed via an initial Michael addition by the amino group, followed by intramolecular cyclization and aromatization. The formation of fused heterocycles often relies on the principle of the "tert-amino effect," where an ortho-substituted N,N-dialkylaniline or a similar system undergoes cyclization. nih.gov In the case of this compound, the amino group and the adjacent ring nitrogen create a reactive "ortho" relationship that facilitates ring closure. nih.gov

These cyclization strategies are fundamental in medicinal chemistry for building libraries of compounds with diverse biological activities. frontiersin.orgias.ac.in

Elucidation of Organometallic Catalyzed Reaction Mechanisms

Organometallic catalysis provides powerful tools for the functionalization of this compound, enabling the formation of C-C and C-N bonds that are otherwise difficult to construct.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds. The amine moiety of this compound can be coupled with aryl or heteroaryl halides. The generally accepted catalytic cycle for this transformation involves three key steps: nih.gov

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.

Amine Coordination and Deprotonation: this compound coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The nature of the ligand on the palladium catalyst is crucial for the efficiency of the reaction, influencing the rates of both oxidative addition and reductive elimination. mit.edu Five-membered nitrogen-containing heterocycles can be challenging coupling partners, sometimes acting as inhibitors to the palladium catalyst, which necessitates careful ligand selection. mit.edu

| Catalytic Step | Description | Palladium Oxidation State |

| Oxidative Addition | Pd(0) inserts into the Aryl-Halide bond. | 0 → +2 |

| Ligand Exchange/Deprotonation | Amine displaces a ligand and is deprotonated by a base. | +2 |

| Reductive Elimination | The new C-N bond is formed, releasing the product. | +2 → 0 |

Ruthenium catalysts have emerged as powerful tools for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org The pyridazine ring of this compound contains C-H bonds that can be targeted for activation, often directed by the coordinating ability of the ring nitrogens or the amino group.

A common mechanistic paradigm involves a "concerted metalation-deprotonation" (CMD) pathway. rsc.org In this process, a ruthenium(II) catalyst, often assisted by a carboxylate or other anionic ligand, abstracts a proton from a C-H bond while simultaneously forming a Ru-C bond. This generates a five- or six-membered ruthenacycle intermediate. This cyclometalated intermediate is the key to further functionalization. It can then react with a coupling partner, such as an alkene or an aryl halide, in a sequence of steps that ultimately forms a new C-C or C-heteroatom bond and regenerates the active ruthenium catalyst. mdpi.com The directing group's role is paramount in controlling the regioselectivity of the C-H activation step.

In all organometallic catalyzed reactions involving this compound, the choice of ligands and solvents plays a pivotal role in determining the reaction's success.

Ligands: In palladium-catalyzed cross-coupling, bulky, electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines) are often essential. They promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the oxidative addition step. nih.gov They also accelerate the final reductive elimination step. For ruthenium-catalyzed C-H activation, pincer ligands or cymene ligands are common. The electronic and steric properties of these ligands directly influence the stability of the key ruthenacycle intermediate and the energy barriers for the subsequent functionalization steps. nih.gov

Solvents: The solvent can influence the reaction mechanism in several ways. It affects the solubility of the reactants, catalyst, and intermediates. In palladium-catalyzed aminations, polar aprotic solvents like dioxane or toluene (B28343) are frequently used. The choice of base and its solubility are also critical; soluble organic bases can alter the catalyst's resting state and the turnover-limiting step of the reaction. nih.gov In C-H activation, the solvent can impact the stability of charged or highly polar intermediates. Understanding the interplay between the catalyst, ligands, and solvent is crucial for optimizing reaction conditions to achieve high selectivity and efficiency. nih.govnih.gov

Radical Pathway Investigations in Pyridazine Chemistry

Investigations into the radical-mediated transformations of pyridazine derivatives, while not extensively focused on this compound itself, provide a foundational understanding of the potential reactivity of this specific compound. The pyridazine nucleus is inherently electron-deficient, which makes it a suitable substrate for reactions with nucleophilic radicals, most notably under the conditions of the Minisci reaction and its modern variations. wikipedia.orgnih.gov

The general mechanism of a Minisci-type reaction involves the generation of a carbon-centered radical, which then undergoes a nucleophilic attack on the protonated, electron-deficient pyridazine ring. wikipedia.org The regioselectivity of this attack is a critical aspect of these transformations and is influenced by both steric and electronic factors, including the nature and position of substituents on the pyridazine core.

For a molecule such as this compound, the directing effects of the amino and methyl groups are paramount in predicting the outcome of radical substitution. Both the amino (-NH₂) group at the C-3 position and the methyl (-CH₃) group at the C-5 position are electron-donating groups. In the context of radical reactions on electron-deficient heterocycles like pyridazine, such substituents can influence the stability of the intermediate radical adducts and thus direct the incoming radical to specific positions.

It is plausible that radical attack would preferentially occur at the C-4 or C-6 positions of the this compound ring, as these positions are activated by the electron-donating substituents and are sterically accessible. The protonation of one of the ring nitrogens under acidic Minisci conditions further enhances the electron deficiency of the ring, facilitating the radical addition.

Recent advancements in radical chemistry, particularly those utilizing photoredox catalysis, have expanded the scope of radical additions to nitrogen-containing heterocycles. nih.govnih.gov These methods often proceed under milder conditions and can offer different selectivities compared to classical Minisci reactions. The application of such methodologies to this compound could provide pathways to novel functionalized pyridazine derivatives.

Due to the absence of specific research on the radical pathways of this compound, the following table presents a generalized overview of expected products from a hypothetical Minisci-type alkylation, based on the known reactivity of related heterocyclic systems.

| Reagent | Radical Source | Potential Product(s) | Regioselectivity Rationale |

| Pivalic Acid / AgNO₃ / (NH₄)₂S₂O₈ | tert-Butyl radical | 4-tert-Butyl-5-methylpyridazin-3-amine and/or 6-tert-Butyl-5-methylpyridazin-3-amine | Attack at positions activated by electron-donating groups and influenced by steric hindrance. |

| Adamantanecarboxylic Acid / AgNO₃ / (NH₄)₂S₂O₈ | 1-Adamantyl radical | 4-(1-Adamantyl)-5-methylpyridazin-3-amine and/or 6-(1-Adamantyl)-5-methylpyridazin-3-amine | Similar to tert-butyl radical, with potential for different steric influence. |

Further empirical studies, including detailed mechanistic investigations and product analysis, are necessary to fully elucidate the specific radical pathways and regiochemical preferences of this compound. Computational studies could also offer valuable insights into the transition states and intermediates involved in these potential transformations.

One study in the context of the discovery of the drug Risdiplam performed DFT calculations (using the B3LYP/6-31G** level of theory) to analyze the conformational and interaction properties of larger, derivative molecules that incorporate the pyridazine structure. acs.org However, this research does not provide specific computational data for the parent compound, this compound, itself.

Therefore, it is not possible to provide the detailed, data-driven article as per the requested outline due to the absence of specific research findings for this particular compound. The subsequent sections of the requested article cannot be generated without fabricating information, which would compromise scientific accuracy. Further computational research would be required to produce the specific data points requested for this compound.

Computational and Theoretical Studies of 5 Methylpyridazin 3 Amine

Reaction Mechanism Elucidation via Computational Modeling

Solvent Effects Modeling

In computational chemistry, accurately modeling the influence of the solvent is crucial for predicting the behavior of a molecule in a realistic chemical environment. Solvent effects can significantly alter molecular properties, conformation, reactivity, and spectroscopic characteristics. For a polar molecule like 5-Methylpyridazin-3-amine, interactions with solvent molecules are expected to be significant. Theoretical models used to simulate these effects are generally categorized into implicit and explicit solvent models. cas.cznih.gov

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute. Density functional theory (DFT) computations combined with continuum models can provide reasonable estimations of how the solvent environment affects the molecule's stability and electronic properties. nih.gov

Explicit solvent models offer a more detailed and accurate picture by representing individual solvent molecules. This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which are particularly relevant for the amine group and nitrogen atoms of the pyridazine (B1198779) ring in this compound. However, this approach is computationally intensive as it requires averaging properties over numerous solvent configurations, often through molecular dynamics (MD) simulations. nih.gov Combined cluster/continuum models, where the first solvation shell is treated explicitly and the bulk solvent is treated as a continuum, often yield the most reasonable values for spectroscopic and thermodynamic parameters. cas.cznih.gov

Studies on structurally similar compounds, such as 2-aminopyridine (B139424), have demonstrated the utility of these models in predicting solubility trends across various solvents. acs.orgacs.org For instance, the solubility of 2-aminopyridine was found to be highest in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF) and decreased in alcohols and nonpolar solvents. acs.orgacs.org A similar trend would be anticipated for this compound, where strong interactions with polar solvents would enhance its solubility. The Kamlet-Taft linear solvation energy relationship (KAT-LSER) can be employed to analyze and quantify the different types of solute-solvent interactions contributing to solubility. acs.org

Table 1: Hypothetical Solubility Predictions for this compound Based on Solvent Type This table is illustrative and based on general principles and data from analogous compounds.

| Solvent | Solvent Type | Predicted Relative Solubility | Primary Interaction Type |

|---|---|---|---|

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Dipole-dipole, Hydrogen bond accepting |

| Methanol | Polar Protic | High | Hydrogen bonding (acceptor and donor) |

| Acetonitrile (B52724) | Polar Aprotic | Moderate | Dipole-dipole |

| n-Propanol | Polar Protic | Moderate | Hydrogen bonding |

| Cyclohexane | Nonpolar | Low | van der Waals forces |

Isotopic Labeling Studies for Mechanistic Confirmation (Theoretical)

Isotopic labeling is a powerful experimental technique used to trace the movement of atoms through a chemical reaction, thereby elucidating the reaction mechanism. wikipedia.orgdalalinstitute.com By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹⁴N with ¹⁵N, or ¹²C with ¹³C), chemists can track the position of that specific atom in the products and any intermediates. dalalinstitute.comias.ac.in Computational chemistry provides a theoretical framework to predict and interpret the results of such experiments.

For this compound, theoretical isotopic labeling studies could be invaluable for confirming the mechanisms of reactions involving either the pyridazine ring or its substituents. For example, in a hypothetical ring rearrangement or substitution reaction, the fate of the amine group could be tracked by theoretically modeling the reaction with the exocyclic nitrogen atom labeled as ¹⁵N. By calculating the structures and energies of all possible intermediates and products, computational models can predict where the ¹⁵N label would reside in the final structure for each proposed mechanistic pathway. This allows for direct comparison with experimental data from techniques like mass spectrometry or NMR spectroscopy. wikipedia.org

Consider a hypothetical reaction where this compound undergoes a transformation to a new heterocyclic system. Two possible mechanisms might be proposed: one involving the cleavage of the N-N bond (Pathway A) and another involving the exocyclic amine group attacking the ring (Pathway B).

Pathway A: If the mechanism involves the cleavage and reformation of the pyridazine ring's N-N bond, a ¹⁵N label on the amine group would remain on the exocyclic nitrogen throughout the reaction.

Pathway B: If the mechanism involves the amine group becoming part of a new ring structure, the ¹⁵N label would be incorporated into the heterocyclic core of the product.

Theoretical calculations of the reaction energy profiles for both pathways would determine the most energetically favorable route. Furthermore, predicting the mass spectra or NMR chemical shifts of the isotopically labeled products from each pathway would provide clear, distinguishable signatures to be sought in an experiment. wikipedia.org Studies on the photorearrangement of related molecules like pyridazine N-oxide have shown that reaction pathways can be complex, involving multiple transient intermediates, reinforcing the need for combined experimental and theoretical approaches to confirm mechanisms. researchgate.net

Table 2: Theoretical Outcomes for a Hypothetical Reaction of ¹⁵N-labeled this compound This table illustrates how theoretical predictions for different mechanisms can be distinguished.

| Proposed Mechanism | Key Mechanistic Step | Predicted Location of ¹⁵N Label in Product | Distinguishing Analytical Signal |

|---|---|---|---|

| Pathway A (Ring Opening) | N-N bond cleavage; amine remains exocyclic | Exocyclic Amine Group | Mass spectrum fragment corresponding to loss of -¹⁵NH₂ |

| Pathway B (Ring Cyclization) | Intramolecular attack by amine group | Incorporated into Heterocyclic Ring | Different ¹⁵N NMR chemical shift; no loss of -¹⁵NH₂ fragment in MS |

Structure-Activity Relationship (SAR) Prediction through In Silico Methods

In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and materials science, aiming to correlate a molecule's structural or physicochemical properties with its biological activity. dovepress.com Quantitative Structure-Activity Relationship (QSAR) is a primary method used for this purpose. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed three-dimensional insights into how steric, electrostatic, and other fields of a molecule influence its interaction with a biological target. ccspublishing.org.cn

For a class of compounds like substituted pyridazines, QSAR models can be developed to predict their activity as, for example, enzyme inhibitors or receptor antagonists. dovepress.comresearchgate.net The process involves several steps:

Data Set Selection: A series of structurally related aminopyridazine analogs with experimentally measured biological activities is compiled. dovepress.com

Molecular Modeling and Alignment: The 3D structure of each molecule is generated and optimized. The molecules are then aligned based on a common scaffold.

Descriptor Calculation: Various molecular descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors) or 3D descriptors derived from the aligned structures (e.g., steric and electrostatic fields in CoMFA). dovepress.comnih.gov

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov The model's predictive power is rigorously validated internally (e.g., cross-validation) and externally with a test set of molecules not used in model creation. dovepress.com

A QSAR study on aminopyridazine derivatives acting as GABA-A receptor antagonists identified that hydrophobicity and aromaticity were crucial features for inhibitory activity. dovepress.com Similarly, 3D-QSAR studies on other heterocyclic compounds have successfully guided the design of new, more potent molecules by generating contour maps that highlight regions where modifications would be beneficial or detrimental to activity. ccspublishing.org.cnresearchgate.net For this compound, a QSAR model could explore how substitutions at the methyl group, the amine group, or the pyridazine ring affect a specific biological activity. The model could reveal, for instance, that bulky, electron-withdrawing groups at a certain position enhance activity, providing a clear rationale for synthesizing new derivatives.

Table 3: Illustrative QSAR Data for a Hypothetical Series of Pyridazine Analogs This interactive table shows examples of molecular descriptors and their relationship to predicted biological activity.

| Compound | R¹ Substitution | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Predicted pIC₅₀ |

|---|---|---|---|---|---|

| Analog 1 (Parent) | -CH₃ | 109.13 | 0.45 | 54.7 | 5.8 |

| Analog 2 | -CH₂CH₃ | 123.16 | 0.85 | 54.7 | 6.1 |

| Analog 3 | -CF₃ | 163.10 | 1.30 | 54.7 | 6.9 |

| Analog 4 | -Cl | 129.55 | 1.15 | 54.7 | 6.5 |

| Analog 5 | -OCH₃ | 125.13 | 0.38 | 63.9 | 6.3 |

Ligand-Target Interactions Modeling

Understanding how a small molecule like this compound binds to a biological target, such as a protein kinase or receptor, is fundamental to explaining its mechanism of action. Molecular docking is a computational technique widely used to predict the binding mode and affinity of a ligand within the active site of a target protein. semanticscholar.orgresearchgate.net

The docking process involves:

Preparation of Target and Ligand: A high-resolution 3D structure of the target protein is obtained, often from the Protein Data Bank (PDB). The structure of the ligand (this compound) is generated and its energy is minimized.

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding free energy. The pose with the best score is predicted as the most likely binding mode. jocpr.com This predicted complex is then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues of the protein. rsc.org

Docking studies on various pyridazine derivatives have successfully identified critical interactions that govern their inhibitory activity. For example, studies on triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 inhibitors revealed a specific mode of interaction at the ATP-binding site. rsc.org Similarly, docking of pyrazole-pyridazine hybrids into the active site of COX-2 highlighted key hydrogen bonds and hydrophobic contacts responsible for their selective inhibition. nih.govrsc.org

For this compound, a docking study against a hypothetical kinase target might predict that the amine group acts as a hydrogen bond donor to a backbone carbonyl of a key residue, while the pyridazine ring forms hydrogen bonds with another residue. The methyl group could be positioned in a hydrophobic pocket, contributing favorably to the binding affinity. These computational insights provide testable hypotheses for medicinal chemists to design more potent and selective analogs by modifying the structure to enhance these specific interactions. nih.gov

Table 4: Hypothetical Molecular Docking Results for this compound and Analogs Against a Kinase Target This interactive table illustrates how docking simulations can compare different ligands.

| Compound | Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |

|---|---|---|---|

| This compound | -7.2 | Asp145, Gln85 | Leu22, Val30, Ala50 |

| 5-Ethylpyridazin-3-amine | -7.5 | Asp145, Gln85 | Leu22, Val30, Ala50, Leu132 |

| 5-Chloropyridazin-3-amine | -7.8 | Asp145, Gln85 | Leu22, Val30, Ala50, Met130 |

| 5-Methoxypyridazin-3-amine | -7.4 | Asp145, Gln85, Ser88 | Leu22, Val30 |

Pharmacological and Biological Research on 5 Methylpyridazin 3 Amine and Pyridazine Analogs

Evaluation of Pharmacological Activities

The inherent chemical properties of the pyridazine (B1198779) nucleus have made it a privileged structure in drug discovery, with derivatives exhibiting activities ranging from anticancer to cardiovascular modulation. slideshare.netnih.gov Marketed drugs such as the cardiotonic agents pimobendan and levosimendan, and the analgesic/anti-inflammatory drug emorfazone, all feature a pyridazine core, underscoring its therapeutic importance. nih.govbenthamdirect.com

Anticancer and Antiproliferative Investigations

Pyridazine derivatives have been a focal point of anticancer research due to their potential to inhibit various cellular targets involved in cancer progression. nih.gov

Numerous studies have reported the synthesis of novel pyridazine-containing compounds and their evaluation against various cancer cell lines. For instance, a series of pyridazine derivatives were tested for their cytotoxic activity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. jst.go.jp Certain compounds in this series demonstrated significant cytotoxic activity, with IC₅₀ values comparable to or even lower than the reference drug, imatinib. jst.go.jp The mechanism for some of these compounds was linked to the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) kinase. jst.go.jp Another study focused on pyrimido-pyridazine derivatives, which showed notable antiproliferative potential against human breast cancer cell lines MDA-MB-231 and MCF-7, comparable to the standard drug cisplatin. tandfonline.com These compounds were found to induce apoptosis and promote cell cycle arrest. tandfonline.com Furthermore, pyrazolo-pyridazine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), showing moderate to potent inhibitory activity. mdpi.com Nanoparticle formulations of these derivatives were found to significantly enhance their antiproliferative effects against liver (HepG-2), colorectal (HCT-116), and breast (MCF-7) cancer cells. mdpi.com

| Compound Class | Target Cell Line | Activity (IC₅₀) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Pyridazine Derivatives (e.g., 5b) | HCT-116 (Colon Cancer) | 30.3 µM | VEGFR Kinase Inhibition | jst.go.jp |

| Pyridazine Derivatives (e.g., 4b) | MCF-7 (Breast Cancer) | 21.2 µM | VEGFR Kinase Inhibition | jst.go.jp |

| Pyrimido-pyridazine Derivatives (e.g., 2b) | MDA-MB-231 (Breast Cancer) | 60 µM | Induction of Apoptosis | tandfonline.com |

| Pyrazolo-pyridazine (Compound 4) | MCF-7 (Breast Cancer) | 15.24 µM | EGFR/CDK-2 Inhibition | mdpi.com |

| Nano-formulation (4-SLNs) | MCF-7 (Breast Cancer) | 3.89 µM | EGFR/CDK-2 Inhibition | mdpi.com |

Antimicrobial and Antifungal Efficacy Studies

The pyridazine scaffold has also been explored for the development of new antimicrobial and antifungal agents. jocpr.com

Researchers have synthesized various pyridazinone derivatives and evaluated their activity against a range of bacterial and fungal strains. One study reported the synthesis of 6-phenyl-pyridazin-3-one derivatives that were tested for antimicrobial activity. biomedpharmajournal.org A specific derivative demonstrated excellent antibacterial activity against both Gram-positive (S. pyogenes) and Gram-negative (E. coli) bacteria, while another showed very good antifungal activity against A. niger and C. albicans. biomedpharmajournal.org In another study, new hydrazone derivatives of pyridazine were synthesized and screened against Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov One hydrazone derivative, in particular, showed the highest biological activity among the tested compounds. nih.gov More recent work on novel pyridazinone derivatives identified compounds with potent antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. mdpi.com

| Compound Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyridazinone Derivative (Compound 7) | S. aureus (MRSA) | 3.74 µM | mdpi.com |

| Pyridazinone Derivative (Compound 13) | P. aeruginosa | 8.92 µM | mdpi.com |

| Pyridazinone Derivative (Compound 7) | A. baumannii | 4.12 µM | mdpi.com |

Anti-inflammatory and Analgesic Properties

Pyridazine and pyridazinone derivatives have been extensively investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with potential analgesic properties and reduced side effects, such as ulcerogenicity. sarpublication.comnih.gov

A review of various piperazinyl-containing pyridazine derivatives highlighted their significant analgesic and anti-inflammatory activities. pcbiochemres.com In a p-benzoquinone-induced writhing test, several compounds showed more potent analgesic activity than aspirin at the same dose. pcbiochemres.com For example, one acetamide 4-fluorophenylpiperazine derivative demonstrated the highest analgesic activity in its series. pcbiochemres.com The anti-inflammatory effects of these compounds have been assessed in vivo, with some derivatives showing a superior anti-inflammatory effect compared to indomethacin. pcbiochemres.com The mechanism of action for some of these novel pyridazine scaffolds is linked to the inhibition of cyclooxygenase-2 (COX-2). nih.gov Certain synthesized compounds exhibited high potency and selectivity for COX-2 over COX-1, suggesting a promising profile for developing safer anti-inflammatory drugs. nih.gov For instance, compound 6b from one study showed an IC₅₀ value of 0.18 µM against COX-2 with a selectivity index of 6.33, and its in vivo anti-inflammatory activity was comparable to celecoxib without causing ulcerative effects. nih.gov

| Compound Class | Activity Type | Assay/Model | Result | Reference |

|---|---|---|---|---|

| N2-substituted pyrrolo[3,4-d]pyridazinones | Analgesic | Writhing Test (mice) | ED₅₀ values from 0.04 to 11 mg/kg | nih.gov |

| Piperazine amide containing pyridazines (e.g., 8e) | Analgesic | PBQ-induced writhing | >80% activity at 100 mg/kg | pcbiochemres.com |

| Pyridazine scaffold (Compound 6b) | Anti-inflammatory | COX-2 Inhibition | IC₅₀ = 0.18 µM | nih.gov |

Anticonvulsant and Neuroprotective Effects

The pyridazine core is also present in compounds designed to target the central nervous system, with research focusing on anticonvulsant and neuroprotective activities. researchgate.netnih.gov

A series of hybrid benzothiazole-containing pyridazinone derivatives were designed based on the pharmacophoric requirements for anticonvulsant activity. nih.gov In-silico and in-vitro studies revealed that some of these compounds demonstrated admirable inhibitory activity against the GABA aminotransferase (GABA-AT) enzyme. The most potent compound, SPS-5F, had an IC₅₀ of 9.10 μM and was shown to significantly increase whole-brain GABA levels in vivo. nih.gov Another area of research has focused on pyridazine derivatives as activators of the Excitatory Amino Acid Transporter 2 (EAAT2), a protein crucial for clearing excess glutamate from the synaptic cleft. unisi.itunisi.itnih.gov A small molecule pyridazine derivative, LDN-212320, was identified as a potent translational activator of EATT2, providing neuronal protection. unisi.itnih.gov Subsequent synthesis of novel analogs led to compounds with an improved ability to counteract oxaliplatin-induced neuropathy in rat models, highlighting their potential for treating neurodegenerative diseases and neuropathic pain. unisi.it Further studies on thieno[3,2-b]pyridine derivatives identified a compound (6c) with excellent anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with ED₅₀ values of 9.5 and 20.5 mg/kg, respectively. nih.gov

| Compound Class | Activity Type | Mechanism/Assay | Result | Reference |

|---|---|---|---|---|

| Pyridazinone hybrid (SPS-5F) | Anticonvulsant | GABA-AT Inhibition | IC₅₀ = 9.10 µM | nih.gov |

| Thieno[3,2-b]pyridine derivative (6c) | Anticonvulsant | MES test (in vivo) | ED₅₀ = 9.5 mg/kg | nih.gov |

| Thieno[3,2-b]pyridine derivative (6c) | Anticonvulsant | scPTZ test (in vivo) | ED₅₀ = 20.5 mg/kg | nih.gov |

| Pyridazine thioether (LDN/OSU-0212320) | Neuroprotective | EAAT2 Activation | EC₅₀ = 0.5 µM | unisi.it |

Cardiovascular System Modulatory Activities (e.g., Cardiotonic, Vasodilatory)

Pyridazine and pyridazinone derivatives are well-established as potent cardiovascular agents, with some compounds acting as cardiotonics, vasodilators, and antihypertensives. nih.govjchemrev.com

Several pyridazinone-based drugs, including pimobendan and levosimendan, are used clinically for their cardiotonic effects. nih.gov Pimobendan is a vasodilator with positive inotropic properties, while levosimendan increases myocardial contractility by sensitizing troponin C to calcium. sarpublication.com Research into novel analogs continues to yield promising results. A study on 6-phenyl-3-pyridazinone based derivatives identified several compounds with potent vasorelaxant activity, significantly more potent than the standard drug hydralazine. nih.gov The most active compounds, an acid (5) and its ester analog (4), displayed EC₅₀ values of 0.339 µM and 1.225 µM, respectively, compared to 18.210 µM for hydralazine. nih.gov Other research has described the synthesis of pyridazine derivatives structurally related to the bipyridine cardiotonics amrinone and milrinone, which showed enhanced in vitro cardiotonic activity. nih.gov Optically active pyridazinone derivatives have also been investigated, showing potent cardiotonic effects, inhibitory activity against PDE III, and vasorelaxant effects. acs.org

| Compound Class | Activity Type | Assay | Result (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|---|

| 6-phenyl-3-pyridazinone (Acid 5) | Vasorelaxant | Rat Aorta Relaxation | EC₅₀ = 0.339 µM | nih.gov |

| 6-phenyl-3-pyridazinone (Ester 4) | Vasorelaxant | Rat Aorta Relaxation | EC₅₀ = 1.225 µM | nih.gov |

| 6-phenyl-3-pyridazinone (Hydrazide 10c) | Vasorelaxant | Rat Aorta Relaxation | EC₅₀ = 1.204 µM | nih.gov |

Receptor Binding Affinity and Modulation (e.g., Histamine H3 Receptor)

Pyridazine derivatives have been designed as specific ligands for various receptors, including the histamine H3 receptor (H3R), which is a target for treating central nervous system disorders. researchgate.net

A series of amine-constrained pyridazinone analogs were synthesized and identified as potent H3R antagonists. nih.gov These compounds were developed to improve upon the pharmacokinetic profiles of earlier pyridazinone antagonists. From these efforts, a class of (S)-2-pyrrolidin-1-ylmethyl-1-pyrrolidinyl amides was identified. nih.gov These pyridazinone analogs demonstrated significant affinity for both rat and human H3 receptors, along with excellent selectivity and metabolic stability. researchgate.net The development of such H3R antagonists is aimed at increasing the release of various neurotransmitters, with potential applications in treating disorders related to wakefulness, attention, and cognition. researchgate.net

Enzyme Inhibition and Activation Studies (e.g., Fatty Acid Amide Hydrolase)

The pyridazine scaffold has been identified as a crucial element in the design of various enzyme inhibitors. Research has demonstrated that pyridazine analogs can exhibit inhibitory activity against a range of enzymes, including Fatty Acid Amide Hydrolase (FAAH), cyclooxygenase (COX), and carbonic anhydrases (CAs).

One area of significant interest has been the development of dual-action inhibitors that target both FAAH and COX enzymes. nih.gov This is motivated by the understanding that inhibiting the metabolism of the endogenous cannabinoid anandamide by FAAH can reduce gastric damage often associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target COX. nih.gov For instance, the N-(3-methylpyridin-2-yl)amide derivative of flurbiprofen, known as Flu-AM1, has been shown to inhibit FAAH-catalyzed hydrolysis of anandamide with an IC50 value of 0.44 µM. nih.gov In comparison, the parent compound, flurbiprofen, is a much weaker FAAH inhibitor with an IC50 value of 29 µM. nih.gov Similarly, the naproxen derivative, Nap-AM1, inhibited FAAH with an IC50 of 0.74 µM, while naproxen itself showed little to no inhibition. nih.gov The inhibition of FAAH by Flu-AM1 was found to be reversible and of a mixed-type. nih.gov

Furthermore, pyridazine-based sulfonamide derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. One study revealed that an unsubstituted pyridazine derivative was a potent inhibitor of the hCA I isoform with a Ki of 23.5 nM. nih.gov Other derivatives also showed significant inhibitory activity against hCA II and hCA XII isoforms, with some compounds exhibiting inhibition in the low nanomolar range. nih.gov

The table below summarizes the inhibitory activities of selected pyridazine analogs against different enzymes.

| Compound/Analog | Target Enzyme | IC50 / Ki | Source |

| Flu-AM1 | Fatty Acid Amide Hydrolase (FAAH) | IC50: 0.44 µM | nih.gov |

| Nap-AM1 | Fatty Acid Amide Hydrolase (FAAH) | IC50: 0.74 µM | nih.gov |

| Flurbiprofen | Fatty Acid Amide Hydrolase (FAAH) | IC50: 29 µM | nih.gov |

| Unsubstituted Pyridazine Derivative 3 | Carbonic Anhydrase I (hCA I) | Ki: 23.5 nM | nih.gov |

| Benzyloxy Pyridazine Derivative 5a | Carbonic Anhydrase II (hCA II) | Ki: 5.3 nM | nih.gov |

| Pyridazine Derivative 3 | Carbonic Anhydrase XII (hCA XII) | Ki: 5.3 nM | nih.gov |

Anti-thrombolytic and Biofilm Inhibition Studies

Bacterial biofilms create a protective environment for bacteria, making them more resistant to antibiotics and host immune responses. frontiersin.org The inhibition of biofilm formation is, therefore, a key strategy in combating chronic infections. Studies have shown that certain heterocyclic compounds can effectively reduce biofilm formation in pathogenic bacteria. For example, specific xanthenodione compounds have demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus, including methicillin-resistant strains (MRSA). researchgate.net One study reported that compounds 3b and 3c were effective in reducing biofilm formation in an MRSA strain by 78% and 79%, respectively. researchgate.net

The development of novel antibacterial agents often involves targeting mechanisms that are crucial for bacterial survival and virulence, such as biofilm formation. nih.gov Cyclic peptides isolated from Streptomyces species have shown significant antibacterial and antibiofilm properties against multidrug-resistant and biofilm-forming bacteria. nih.gov While not directly involving pyridazine structures, this highlights the ongoing search for compounds that can disrupt biofilms. The data on biofilm inhibition by specific pyridazine derivatives remains an area for further investigation.

Antiulcer and Antisecretory Activities

A significant body of research has been dedicated to the synthesis and evaluation of pyridazine and pyridazinone derivatives for their antiulcer and antisecretory properties. nih.govnih.govnih.govsarpublication.comscilit.com These studies aim to develop new therapeutic agents for the management of peptic ulcers.

In the pursuit of novel antiulcer agents, various series of 3(2H)-pyridazinone derivatives have been synthesized and evaluated for their gastric antisecretory activity in animal models, such as the pylorus-ligated rat. nih.govnih.gov Selected compounds from these series were further tested in experimental ulcer models, including Shay's, aspirin-induced, and stress-induced ulcers. nih.gov

Structure-activity relationship studies have revealed key molecular features essential for potent antiulcer and antisecretory activities. For instance, 3(2H)-pyridazinones possessing a C-6 phenyl group and an N-2 alkyl side chain with a terminal thioamide group were found to be among the most potent compounds tested. nih.gov Further modifications, such as the introduction of a thiourea or a 2-cyanoguanidine group at the end of a four-carbon chain attached to the N-2 position of the 3(2H)-pyridazinone ring, also resulted in compounds with significant antisecretory and/or antiulcer activities. nih.gov The presence of a methyl group at the N-3 position of the functional group was also identified as a favorable feature. nih.gov It is noteworthy that these potent compounds were found to not act as histamine H2-receptor antagonists, suggesting a different mechanism of action. nih.gov

The table below presents examples of pyridazinone derivatives that have demonstrated significant antiulcer and antisecretory activities.

| Compound Series | Key Structural Features | Activity | Source |

| Thioamide derivatives | C-6 phenyl group on pyridazinone ring, N-2 alkyl side chain with a terminal thioamide group | Potent antisecretory and antiulcer | nih.gov |

| Thiourea derivatives | C-6 phenyl group on pyridazinone ring, four-carbon chain between the ring and the thiourea group, methyl group at N-3 of the functional group | Significant antisecretory and/or antiulcer | nih.gov |

| 2-Cyanoguanidine derivatives | C-6 phenyl group on pyridazinone ring, four-carbon chain between the ring and the 2-cyanoguanidine group, methyl group at N-3 of the functional group | Significant antisecretory and/or antiulcer | nih.gov |

Plant Growth Regulating Effects